molecular formula C23H30N6O2 B6578338 N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide CAS No. 1172278-58-8

N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide

Cat. No.: B6578338
CAS No.: 1172278-58-8
M. Wt: 422.5 g/mol
InChI Key: ADQVYNYGMVSSPQ-UHFFFAOYSA-N
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Description

N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide is a complex organic compound notable for its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structural features of this compound—combining a morpholine ring, a pyrazolopyrimidine core, and a phenylbutanamide chain—make it a molecule of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide typically involves multi-step organic synthesis:

  • Formation of the Pyrazolopyrimidine Core: : This step may involve the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine and substituted ketones.

  • Addition of the Morpholine Ring:

  • Attachment of the Phenylbutanamide Chain: : This involves further substitution reactions where the phenylbutanamide chain is introduced to the molecule, typically using amide bond formation techniques.

Industrial Production Methods

Industrial production might involve similar synthetic steps but on a larger scale, optimizing for yield and cost-effectiveness. Techniques such as continuous flow synthesis could be employed to increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions particularly at the phenyl ring or the pyrazolopyrimidine moiety.

  • Reduction: : Reduction reactions may occur at various sites depending on the reagents used, such as catalytic hydrogenation affecting unsaturated bonds.

  • Substitution: : It is likely to participate in substitution reactions, particularly nucleophilic substitutions given the presence of amide and nitrogen-containing heterocycles.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate or chromium trioxide.

  • Reducing Agents: : Commonly used agents are hydrogen gas with a palladium catalyst, or sodium borohydride.

  • Substituents: : Electrophiles or nucleophiles depending on the desired substitution reaction.

Major Products

Products vary depending on the reaction but may include various substituted derivatives of the original compound, each with potentially different biological or chemical activities.

Scientific Research Applications

N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide finds applications in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : May serve as a probe or tool in biological assays or studies due to its interaction with biological macromolecules.

  • Medicine: : Potential use in drug design or as a therapeutic agent itself given its multi-functional structure.

  • Industry: : Applications in material science or as a specialty chemical in various industrial processes.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action would depend on the specific biological or chemical context in which it is used. Generally, its effects are mediated through interactions with specific molecular targets such as enzymes or receptors. The morpholine ring, pyrazolopyrimidine core, and phenylbutanamide chain each contribute to the binding affinity and specificity of the compound towards its targets, modulating various pathways as needed.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other compounds with similar backbones or functional groups, N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide is unique due to its specific combination of a morpholine ring and pyrazolopyrimidine core. This makes it especially versatile in forming interactions with a wide range of biological and chemical entities.

List of Similar Compounds

  • Compounds containing a morpholine ring, such as morpholino derivatives.

  • Pyrazolopyrimidine-based compounds used in medicinal chemistry.

  • Other phenylbutanamide derivatives with varied substituents.

Properties

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-17-14-28(15-18(2)31-17)22-20-13-27-29(23(20)26-16-25-22)12-11-24-21(30)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,13,16-18H,6,9-12,14-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQVYNYGMVSSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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